Cas no 2138421-80-2 (2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane)

2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane 化学的及び物理的性質
名前と識別子
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- EN300-718506
- 2-(azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane
- 2138421-80-2
- 2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane
-
- インチ: 1S/C13H17N3O3/c1-17-12-4-3-9(6-13(12)18-2)10-5-11(19-8-10)7-15-16-14/h3-4,6,10-11H,5,7-8H2,1-2H3
- InChIKey: XYASLTWEAGFYMH-UHFFFAOYSA-N
- ほほえんだ: O1CC(C2C=CC(=C(C=2)OC)OC)CC1CN=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 263.12699141g/mol
- どういたいしつりょう: 263.12699141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 42Ų
2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-718506-1.0g |
2-(azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane |
2138421-80-2 | 1g |
$0.0 | 2023-06-07 |
2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolaneに関する追加情報
Introduction to 2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane (CAS No. 2138421-80-2)
2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane, identified by the Chemical Abstracts Service Number (CAS No.) 2138421-80-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This oxolane derivative features a unique structural motif combining an azidomethyl group and a 3,4-dimethoxyphenyl substituent, making it a versatile intermediate in the synthesis of complex molecules. The compound's distinct chemical properties and reactivity have positioned it as a valuable tool in the development of novel therapeutic agents and biochemical probes.
The structural framework of 2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane consists of an oxolane ring, which is a five-membered heterocycle containing one oxygen atom, linked to an azidomethyl group at the 2-position and a 3,4-dimethoxyphenyl group at the 4-position. The presence of these functional groups imparts unique chemical behavior, enabling diverse applications in synthetic chemistry. The azidomethyl group, in particular, is known for its high reactivity and utility in forming carbon-nitrogen bonds through cycloaddition reactions, such as the well-known azide-alkene [3+2] cycloaddition. This reactivity has been leveraged in various synthetic strategies to construct complex molecular architectures.
The 3,4-dimethoxyphenyl moiety introduces additional electronic and steric effects that influence the compound's overall properties. Dimethoxy substitution on a phenyl ring enhances lipophilicity while maintaining tunable electronic characteristics, making it an attractive scaffold for drug discovery. This combination of functional groups has been explored in the design of molecules with potential biological activity. Recent studies have highlighted the utility of 2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane as a key intermediate in the synthesis of pharmacophores targeting specific biological pathways.
In recent years, advances in medicinal chemistry have underscored the importance of heterocyclic compounds in drug development. Oxolane derivatives, due to their stability and ability to mimic natural products, have been extensively studied as pharmacological candidates. The incorporation of electron-withdrawing or electron-donating groups into these heterocycles can modulate their binding affinity and selectivity towards biological targets. The compound 2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane exemplifies this trend by providing a flexible platform for further derivatization.
The azidomethyl functionality has been particularly valuable in constructing bioactive molecules through transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling reactions with aryl halides or alkynes can be employed to introduce aryl or alkenyl groups adjacent to the azido moiety. Such transformations have been instrumental in generating libraries of compounds for high-throughput screening (HTS). Furthermore, the oxolane ring itself can undergo various modifications, including epoxide ring-opening reactions or rearrangements under specific conditions, expanding its synthetic utility.
Recent research has also explored the application of 2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane in biocatalysis and green chemistry initiatives. The compound's ability to participate in cycloaddition reactions under mild conditions aligns well with sustainable chemistry principles. Researchers have demonstrated its use in synthesizing chiral auxiliaries and ligands for asymmetric catalysis by leveraging its reactive azido group. Additionally, the dimethoxyphenyl moiety has been shown to enhance solubility and bioavailability when incorporated into drug-like molecules.
The pharmaceutical industry has shown particular interest in oxolane derivatives due to their structural similarity to natural products like taxanes and flavonoids. These natural products are known for their diverse biological activities and have served as inspiration for synthetic chemists seeking novel therapeutic agents. The compound 2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane fits into this category by offering a scaffold that can be modified to target various diseases. For example, modifications at the azido position can yield compounds with antiviral or anti-inflammatory properties.
In conclusion,2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane (CAS No. 2138421-80-2) represents a significant advancement in pharmaceutical chemistry as a versatile intermediate for synthesizing complex molecules with potential therapeutic applications. Its unique structural features—combining an azidomethyl group with a 3,4-dimethoxyphenyl substituent—make it particularly valuable for constructing pharmacophores targeting diverse biological pathways. The compound's reactivity and adaptability have been harnessed in both academic research and industrial drug development efforts.
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